(E)-5-((2-benzyl-2-phenylhydrazono)methyl)-4-chlorothiazol-2(3H)-one
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Overview
Description
5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE typically involves the condensation of 2-benzyl-2-phenylhydrazine with a suitable thiazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of new thiazolidinone derivatives with modified functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar thiazole ring structure, such as thiazole-based antibiotics and antifungal agents.
Imidazoles: Heterocyclic compounds with a similar nitrogen-sulfur ring system, used in various pharmaceutical applications.
Indoles: Compounds with a similar aromatic ring structure, known for their diverse biological activities.
Uniqueness
5-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4-CHLORO-2,3-DIHYDRO-1,3-THIAZOL-2-ONE stands out due to its unique combination of a thiazolidinone ring with a benzyl-phenylhydrazine moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14ClN3OS |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
5-[(E)-[benzyl(phenyl)hydrazinylidene]methyl]-4-chloro-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C17H14ClN3OS/c18-16-15(23-17(22)20-16)11-19-21(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,22)/b19-11+ |
InChI Key |
UQPMFCXGMKBVPL-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=C(NC(=O)S3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=C(NC(=O)S3)Cl |
Origin of Product |
United States |
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